Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
Brand Name: Vulcanchem
CAS No.: 29705-38-2
VCID: VC2316105
InChI: InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2
SMILES: C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F
Molecular Formula: C10H13FN2O4
Molecular Weight: 244.22 g/mol

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

CAS No.: 29705-38-2

Cat. No.: VC2316105

Molecular Formula: C10H13FN2O4

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- - 29705-38-2

Specification

CAS No. 29705-38-2
Molecular Formula C10H13FN2O4
Molecular Weight 244.22 g/mol
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Standard InChI InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2
Standard InChI Key ZZJIOLHDWAXCSE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F
Canonical SMILES C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F

Introduction

Chemical Structure and Identification

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is identified by several key parameters that establish its chemical identity:

Basic Identifiers

  • CAS Number: 29705-38-2

  • Molecular Formula: C₁₀H₁₃FN₂O₄

  • Molecular Weight: 244.22 g/mol

  • EINECS: 249-787-4

Structural Identifiers

  • InChI: InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2

  • InChI key: ZZJIOLHDWAXCSE-UHFFFAOYSA-N

  • SMILES: O=N(=O)C1=CC(=CC=C1F)N(CCO)CCO

Common Synonyms

The compound is known by several alternative names:

  • 2,2'-[(4-Fluoro-3-Nitrophenyl)Imino]Diethanol

  • 2,2′-((4-Fluoro-3-nitrophenyl)azanediyl)diethanol

  • 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol

  • 3-Nitro-4-fluoro-N,N-bis(2-hydroxyethyl) aniline

  • N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline

  • Ethanol, 2,2′-[(4-fluoro-3-nitrophenyl)imino]di-

Physical and Chemical Properties

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- exhibits several important physical and chemical properties that define its behavior in various applications:

Physical Properties

PropertyValueReference
Physical StateOff-white to slight yellow solid
Molecular Weight244.22 g/mol
Density1.424±0.06 g/cm³ (Predicted)
Boiling Point454.6±45.0 °C at 760 mmHg (Predicted)
Flash Point228.7 °C
Melting PointNot available

Chemical Properties

  • pKa: 14.10±0.10 (Predicted)

  • Typically exhibits properties associated with both alcohol and nitro functional groups

  • The hydroxyl groups allow participation in hydrogen bonding

  • The presence of fluorine and nitro substituents on the aromatic ring influences its electronic properties

  • Likely soluble in polar solvents due to hydroxyl groups

Structural Features

The compound possesses multiple functional groups that contribute to its chemical reactivity:

  • Two hydroxyl groups that can participate in hydrogen bonding and alcohol-type reactions

  • A nitro group that influences the electron distribution in the aromatic ring

  • A fluorine substituent that affects the electronic properties of the molecule

  • A tertiary amine linkage that connects the bis(ethanol) moiety to the aromatic ring

Synthesis Methods

The synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- typically follows established procedures for amino-alcohols:

General Synthetic Route

The most common synthesis pathway involves the reaction of 4-fluoro-3-nitroaniline with diethanolamine under controlled conditions. This process requires specific catalysts or solvents to facilitate the reaction efficiently.

Production Scale

The compound is produced at various scales, from laboratory quantities for research purposes to larger amounts for industrial applications, as evidenced by the range of packaging options available from commercial suppliers .

Applications and Uses

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- finds applications across several industries:

Pharmaceutical Applications

  • Used as an Active Pharmaceutical Ingredient (API) for research purposes

  • Serves as an important intermediate in pharmaceutical synthesis

  • Its functional groups make it a potential building block for more complex pharmaceutical compounds

Cosmetic Industry Applications

  • Functions as a component in hair dyes due to its chemical properties

  • The reactivity of the compound contributes to color development and stability in cosmetic formulations

Chemical Synthesis

  • Employed as a raw material and intermediate in organic synthesis

  • The presence of multiple functional groups allows for diverse chemical transformations

  • Used in the production of various chemical compounds with specific functional properties

Research Applications

  • Used in studies exploring structure-activity relationships

  • Employed in investigations of chemical reactivity patterns

  • Serves as a model compound for understanding the behavior of similar chemical structures

SupplierProduct NamePackagingPrice (as of search results)
Cymit QuimicaEthanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-1g61.00 €
Cymit QuimicaEthanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-5g113.00 €
Biosynth CarbosynthN,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline5g$75
Biosynth CarbosynthN,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline10g$120
Biosynth CarbosynthN,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline25g$240
Biosynth CarbosynthN,N-Bis-(Hydroxyethyl)-4-Fluoro-3-Nitroaniline50g$350
Matrix Scientific2,2'-((4-Fluoro-3-nitrophenyl)azanediyl)diethanol 95+%250mg$243

Product Specifications

Commercial products typically specify:

  • Purity: Usually 98-99% minimum

  • Appearance: Off-white to slight yellow solid

  • Packaging options: Range from small quantities (250mg) to larger amounts (50g)

  • Quality control parameters specific to each supplier

Research Findings and Future Directions

Research on Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- continues to expand our understanding of its properties and potential applications:

Current Research Focus

Research is focused on:

  • Industrial applications leveraging the compound's unique chemical properties

  • Chemical reactivity studies under various environmental conditions (pH, temperature)

  • Structure-activity relationships for pharmaceutical applications

  • Optimization of synthesis methods to improve yield and reduce costs

Comparative Analysis

When compared to related compounds like Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (CAS: 18226-17-0), which lacks the fluoro substituent, the subject compound shows differences in:

  • Physical properties: The related compound has a melting point of 101-102°C and different density values

  • Chemical reactivity patterns influenced by the presence of the fluorine atom

  • Potential applications based on altered electronic properties

Future Research Directions

Potential areas for future research include:

  • Development of new pharmaceutical derivatives utilizing the compound's structural features

  • Exploration of its potential in advanced materials science applications

  • Investigation of structure-activity relationships to design compounds with enhanced properties

  • Eco-friendly synthesis methods to improve sustainability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator